N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide
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Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, a thiadiazole, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, often under reflux conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl and pyrrolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidinone and benzamide structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The thiadiazole ring, in particular, is known to interact with metal ions and proteins, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide shares similarities with other thiadiazole derivatives and pyrrolidinone-containing compounds.
- Examples include 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl derivatives and other 1,3,4-thiadiazole compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable tool for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
Molecular Formula |
C23H24N4O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H24N4O4S/c1-13-5-6-16(9-14(13)2)27-12-15(10-20(27)28)22-25-26-23(32-22)24-21(29)18-8-7-17(30-3)11-19(18)31-4/h5-9,11,15H,10,12H2,1-4H3,(H,24,26,29) |
InChI Key |
SEVSTCSMVNPZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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